7-Fluoro-1H-indole-3-carbaldehyde
Overview
Description
7-Fluoro-1H-indole-3-carbaldehyde is a fluorinated indole derivative with the molecular formula C9H6FNO. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in drug development . The addition of a fluorine atom at the 7th position enhances the compound’s chemical properties, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
7-Fluoro-1H-indole-3-carbaldehyde, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This makes it a valuable compound for the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives, including this compound, are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . These compounds affect various biochemical pathways, leading to a range of downstream effects . .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1H-indole-3-carbaldehyde typically involves the fluorination of indole derivatives. One common method is the lithiation of 5-bromo-4-chloro-1H-pyrrolo[2,3-d]pyrimidine followed by treatment with trimethylstannane chloride and subsequent reaction with Selectfluor . This method provides a high yield of the desired fluorinated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions (MCRs) that offer access to complex molecules in a cost-effective and environmentally friendly manner . These reactions are high-yielding and operationally simple, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 7-Fluoro-1H-indole-3-carboxylic acid.
Reduction: 7-Fluoro-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Fluoroindole-3-carbaldehyde: Fluorine atom at the 5th position, leading to variations in reactivity and applications.
7-Bromo-1H-indole-3-carbaldehyde:
Uniqueness
7-Fluoro-1H-indole-3-carbaldehyde is unique due to the presence of the fluorine atom at the 7th position, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-fluoro-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVRLLVALCYEEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622796 | |
Record name | 7-Fluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126921-16-2 | |
Record name | 7-Fluoro-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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